7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
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Overview
Description
7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a synthetic organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a sulfonyl fluoride moiety attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxy-3,4-dihydroisoquinoline. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.
Sulfonylation: The sulfonyl fluoride group is introduced by reacting the intermediate with sulfonyl fluoride reagents, such as sulfuryl fluoride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and chloro groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding sulfonic acid derivative.
Scientific Research Applications
7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition.
Receptor Binding: The compound may interact with receptors through hydrogen bonding and hydrophobic interactions, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Lacks the chloro and sulfonyl fluoride groups, resulting in different reactivity and applications.
7-Chloro-3,4-dihydro-1H-isoquinoline:
2-Sulfonyl Fluoride Isoquinolines: Compounds with different substituents at other positions on the isoquinoline ring.
Uniqueness
7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3S/c1-16-10-5-7-2-3-13(17(12,14)15)6-8(7)4-9(10)11/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMZGMVTDLOLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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